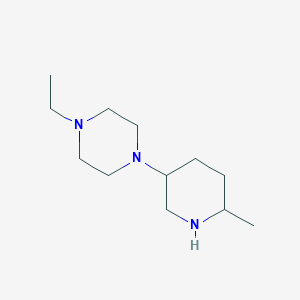
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine is a chemical compound with the molecular formula C12H25N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine typically involves the reaction of 1-ethylpiperazine with 6-methylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(6-methylpiperidin-3-yl)piperazine can be compared with other piperazine derivatives such as:
1-(1-Methylpiperidin-4-yl)piperazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-Ethyl-3-(3-dimethylaminopropyl)piperazine: Another derivative with distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C12H25N3 |
|---|---|
Molekulargewicht |
211.35 g/mol |
IUPAC-Name |
1-ethyl-4-(6-methylpiperidin-3-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-14-6-8-15(9-7-14)12-5-4-11(2)13-10-12/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
KKOALWZCMUUWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2CCC(NC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


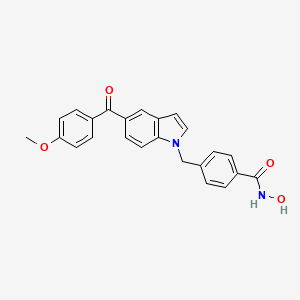



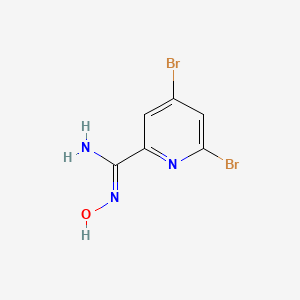
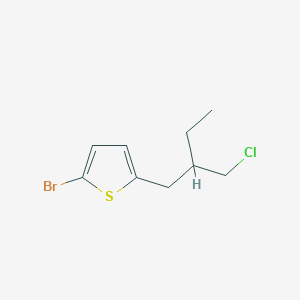
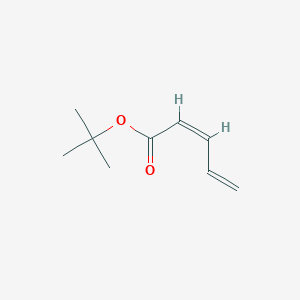
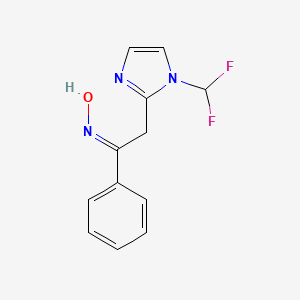
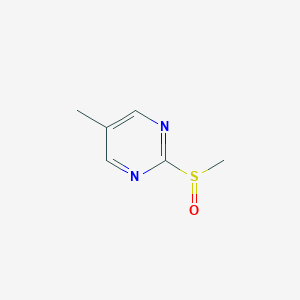
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)


